Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Lipophilicity ADME Scaffold optimization

A distinct chemical probe for diversity screening and scaffold-hopping. This 5-amido-1,2,3-thiadiazole-4-carboxylate uniquely features a flexible 4-butoxybenzoyl chain, creating a specific lipophilic/hydrogen-bonding profile (predicted logP ~3.8) absent in simpler alkoxy or halogenated analogs. It serves as a critical matched molecular pair to the naphthylacetamido congener (CHEMBL1288271) for deconvoluting side-chain flexibility in kinase binding, particularly for JNK selectivity panels. Secure this pre-characterization compound for your fragment-based or iterative lipophilic efficiency optimization campaigns.

Molecular Formula C15H17N3O4S
Molecular Weight 335.4 g/mol
Cat. No. B11299330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Molecular FormulaC15H17N3O4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC
InChIInChI=1S/C15H17N3O4S/c1-3-4-9-22-11-7-5-10(6-8-11)13(19)16-14-12(15(20)21-2)17-18-23-14/h5-8H,3-4,9H2,1-2H3,(H,16,19)
InChIKeyXUPQFUZKNCHZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate – A Procurement-Focused Overview


Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate (C₁₅H₁₇N₃O₄S) is a fully synthetic 1,2,3-thiadiazole derivative bearing a 4-butoxybenzoyl amide at the 5-position and a methyl ester at the 4-position. The 1,2,3-thiadiazole scaffold has been broadly investigated in medicinal chemistry for anticancer, antifungal, and plant activator applications [1]; however, published pharmacological or physicochemical data for this specific substitution pattern are extremely scarce, placing the compound at an early, pre-characterization stage of the research pipeline.

Why a Simple 1,2,3-Thiadiazole Replacement Cannot Match Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate


Within the 5-amido-1,2,3-thiadiazole-4-carboxylate chemotype, even modest changes to the acyl side chain alter lipophilicity, hydrogen-bonding capacity, and steric bulk sufficiently to shift target binding profiles. For example, the naphthylacetamido analog (CHEMBL1288271) exhibits weak JNK2 inhibition (IC₅₀ = 50 µM) [1], whereas the 4-butoxybenzoyl congener replaces the extended aromatic surface with a flexible butoxy‑phenyl motif, changing log P by an estimated 1–2 units and potentially reversing kinase selectivity. Generic substitution with unsubstituted benzoyl or short‑chain alkoxy analogs therefore carries a high risk of losing the specific physicochemical signature that makes this compound a unique probe candidate.

Quantitative Differentiation Evidence for Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate vs. Its Closest Analogs


Ligand-Lipophilicity Efficiency (LLE) Potential: Computed log P Advantage Over the 4-Methoxy Analog

Computationally predicted log P (ALOGPS 2.1) for the title compound is approximately 3.8, reflecting the four-carbon butoxy chain. In contrast, the 4‑methoxy analog (methyl 5-[(3-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate) has a predicted log P of ~2.5. While no in vitro target data exist for either compound, the 1.3‑log‑unit difference translates to a theoretical 20‑fold increase in membrane partitioning, which could be leveraged to enhance passive permeability without increasing polar surface area [1].

Lipophilicity ADME Scaffold optimization

Kinase Profiling Window: 50‑µM JNK2 IC₅₀ Baseline Established by the Naphthylacetamido Analog

The closest pharmacologically characterized analog, methyl 5-(2-(naphthalen-1-yl)acetamido)-1,2,3-thiadiazole-4-carboxylate (CHEMBL1288271), inhibits recombinant JNK2 with an IC₅₀ of 50 µM (TR‑FRET assay, 60 min incubation) [1]. The title compound replaces the rigid naphthylmethyl group with a flexible 4‑butoxyphenyl motif, altering both steric and electronic features. Although direct activity data are unavailable, this analog establishes a benchmark: any JNK2 IC₅₀ for the butoxybenzoyl derivative below 50 µM would signal improved potency, while a lack of JNK activity would demonstrate selectivity differences exploitable in kinase profiling panels.

Kinase inhibition JNK Selectivity screening

Hydrogen‑Bond Acceptor vs. Halogen: Differentiating 4‑Butoxy from 4‑Chloro Substitution

The 4‑butoxy substituent introduces a strong hydrogen‑bond acceptor (ether oxygen) and an n‑butyl chain capable of occupying hydrophobic pockets, in contrast to the 4‑chloro analog (5-[(4-chlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid), which relies on a weakly polarizable halogen . The ether oxygen can accept up to two hydrogen bonds from a protein backbone, while the chloro substituent offers only a σ‑hole interaction. This chemotype difference has been exploited in 1,2,3‑thiadiazole‑based kinase inhibitors where alkoxy chains improve selectivity over halogenated congeners [1].

Physicochemical differentiation Halogen vs. alkoxy Crystal engineering

High‑Value Application Scenarios for Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate Based on Current Evidence


Fragment‑Based or Scaffold‑Hopping Library Inclusion

The compound’s unique combination of a 1,2,3‑thiadiazole core and a long‑chain butoxybenzoyl amide makes it a valuable member of diversity‑oriented screening collections. Its predicted log P (~3.8) and hydrogen‑bond acceptor profile (ether oxygen) offer a distinct chemical space point relative to common methoxy or halogenated 1,2,3‑thiadiazole analogs [1], increasing the probability of identifying novel hits in fragment‑based or scaffold‑hopping campaigns.

Kinase Selectivity Deconvolution Tool

Given that the naphthylacetamido congener shows weak pan‑JNK activity (IC₅₀ ≈ 50 µM), the butoxy compound can serve as a matched molecular pair for deconvoluting the importance of the side‑chain flexibility and H‑bonding in kinase binding. A comparative screening panel (JNK1–3) with the title compound versus the naphthyl or chloro analogs would clarify whether the butoxy chain confers selectivity or abolishes JNK affinity altogether [1].

ADME‑Guided Lead Optimization Starting Point

With a predicted log P of ~3.8 and a molecular weight of 335 Da, the compound sits within Lipinski‑compliant space. Its butoxy chain provides a handle for iterative lipophilic efficiency optimization; procurement groups interested in tuning permeability while monitoring solubility can use this compound as a reference point for systematic butoxy‑chain truncation or branching studies [1].

Quote Request

Request a Quote for Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.